Hexestrol diphosphate

Description

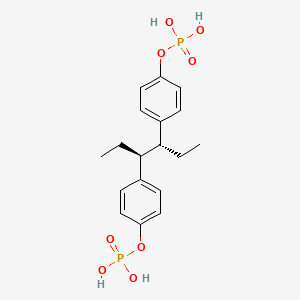

Structure

2D Structure

3D Structure

Properties

CAS No. |

24809-02-7 |

|---|---|

Molecular Formula |

C18H24O8P2 |

Molecular Weight |

430.3 g/mol |

IUPAC Name |

[4-[(3S,4R)-4-(4-phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H24O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12,17-18H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/t17-,18+ |

InChI Key |

JBDIWCWZUDNWTL-HDICACEKSA-N |

SMILES |

CCC(C1=CC=C(C=C1)OP(=O)(O)O)C(CC)C2=CC=C(C=C2)OP(=O)(O)O |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)OP(=O)(O)O)[C@@H](CC)C2=CC=C(C=C2)OP(=O)(O)O |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OP(=O)(O)O)C(CC)C2=CC=C(C=C2)OP(=O)(O)O |

Synonyms |

hexestrol diphosphate |

Origin of Product |

United States |

Prodrug Mechanisms and Biotransformation of Hexestrol Diphosphate

Enzymatic Hydrolysis Pathways and Active Metabolite Formation

Hexestrol (B1673224) diphosphate (B83284) is a synthetic, nonsteroidal estrogen that belongs to the stilbestrol group. wikipedia.org It is designed as a water-soluble prodrug, a biologically inactive compound that is metabolized in the body to produce an active drug. wikipedia.orgnih.gov The primary active metabolite of hexestrol diphosphate is hexestrol. drugbank.comnih.gov The conversion process, essential for its therapeutic action, is facilitated by enzymatic hydrolysis.

The principal enzymes responsible for the biotransformation of phosphate (B84403) ester prodrugs like this compound are alkaline phosphatases (ALPs). nih.govrsc.orgresearchgate.net These ubiquitous enzymes are found in various tissues, including the liver, bone, and intestines, as well as on the surface of many cells. nih.govwikipedia.org The mechanism involves the cleavage of the phosphate groups from the hexestrol backbone. researchgate.netwikipedia.org This dephosphorylation reaction is a hydrolysis process that yields the pharmacologically active hexestrol and inorganic phosphate. wikipedia.org

The main purpose of this dephosphorylation by alkaline phosphatase is to increase the rate of diffusion of the active molecule into cells. wikipedia.org The highly polar and negatively charged phosphate groups of the prodrug limit its ability to cross cellular membranes via passive diffusion. researchgate.net By removing these phosphate moieties, the resulting hexestrol molecule becomes more lipophilic, allowing it to more readily traverse the lipid bilayers of target cells to interact with intracellular estrogen receptors. researchgate.netnih.gov The enzymatic conversion can occur in the bloodstream or at the target tissue, depending on the distribution of alkaline phosphatase activity. nih.govumich.edu

Comparative Analysis of Phosphate Prodrug Strategies for Enhanced Cellular Uptake

The use of phosphate esters is a well-established prodrug strategy aimed at overcoming the poor membrane permeability of polar or charged parent drugs. researchgate.netewadirect.com Small, charged molecules often struggle to cross cell membranes, which are primarily lipid-based. researchgate.net The core principle of the phosphate prodrug approach is to mask these charged functional groups, such as the hydroxyl groups on hexestrol, with phosphate groups. While this increases water solubility for formulation purposes, the key to enhancing cellular uptake lies in the subsequent removal of these phosphate groups by endogenous enzymes like alkaline phosphatase at or near the target cell. wikipedia.orgumich.edu

However, to further enhance passive diffusion across cell membranes, a common strategy involves modifying the phosphate groups themselves to create a neutral compound. nih.govacs.org This is because even with the phosphate groups, the molecule can still be highly charged at physiological pH, hindering its ability to enter cells. nih.gov These modifications typically involve adding metabolically unstable protecting groups to the acidic oxygen atoms of the phosphate. nih.govacs.org This strategy increases the molecule's lipophilicity and improves its diffusion across cell membranes. acs.org Once inside the cell, these protecting groups are cleaved by intracellular enzymes (like esterases), followed by the action of phosphatases to release the active drug. researchgate.netnih.gov This intracellular activation effectively traps the now-recharged active drug inside the cell, allowing it to accumulate at higher concentrations. researchgate.net

Different types of phosphate and phosphonate (B1237965) prodrugs have been developed to optimize delivery. Acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) moiety, are a common choice. nih.gov These are cleaved by esterases to generate an intermediate that then spontaneously releases the active drug. nih.gov Another approach is the ProTide technology, which involves creating aryloxy amino acid phosphoramidates. frontiersin.org These are designed for efficient cellular uptake and are preferentially taken up by specific tissues, like lymphatic tissue and liver cells. frontiersin.org

The table below provides a comparative overview of different phosphate prodrug strategies.

Interactive Data Table: Comparison of Phosphate Prodrug Strategies

| Prodrug Strategy | Key Feature | Activation Mechanism | Advantage | Example Compound (Parent Drug) |

| Simple Phosphate Ester | Addition of a phosphate group to a hydroxyl function. | Hydrolysis by alkaline phosphatases. wikipedia.orgumich.edu | Increases water solubility for formulation. wikipedia.org | This compound (Hexestrol) |

| Acyloxyalkyl Esters (e.g., POM-prodrugs) | Masks the negative charge of the phosphate with pivaloyloxymethyl (POM) groups. nih.gov | Cleaved by esterases, followed by spontaneous release of formaldehyde (B43269) and subsequent dephosphorylation. nih.gov | Increased cell permeability and oral absorption. nih.govnih.gov | Adefovir dipivoxil (Adefovir) |

| Isopropyloxycarbonyloxymethyl (POC) Prodrugs | Masks the phosphate charge with POC groups. nih.gov | Similar to POM, involves enzymatic cleavage by esterases. nih.gov | Enhanced oral absorption and tissue permeability. nih.gov | Tenofovir disoproxil fumarate (B1241708) (Tenofovir) |

| ProTide (Phosphoramidate) | An aryl group and an amino acid ester are attached to the phosphorus atom. frontiersin.org | Initial cleavage by carboxypeptidases, followed by cyclization and release of the active drug. nih.gov | High cellular uptake and potential for tissue targeting (e.g., liver, lymphatic tissue). frontiersin.org | Tenofovir alafenamide (Tenofovir) |

Molecular and Cellular Ligand Receptor Interactions of Hexestrol and Its Esters

Estrogen Receptor Binding Dynamics and Binding Affinity

Hexestrol (B1673224) and its derivatives, including hexestrol diphosphate (B83284), are recognized for their high affinity for estrogen receptors. iiab.meuni-konstanz.de The binding affinity of these compounds is a critical determinant of their estrogenic potency.

To provide a clearer understanding of the binding affinities, the following interactive table summarizes the relative binding affinity (RBA) of Hexestrol compared to the natural estrogen, estradiol (B170435).

| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (%) |

| Hexestrol | ERα | 302% |

| Hexestrol | ERβ | 234% |

This table illustrates that Hexestrol binds to both ERα and ERβ with a significantly higher affinity than estradiol.

A series of studies on hexestrol derivatives has revealed that structural modifications, such as those in norhexestrol derivatives, can lead to even higher receptor binding affinities, making them valuable as functional probes for the estrogen receptor. nih.gov Conversely, monoetherification of hexestrol generally results in compounds with lower, yet still significant, affinity for the estrogen receptor. nih.gov

Hexestrol demonstrates a strong, but differential, binding to the two main estrogen receptor subtypes, ERα and ERβ. It has been shown to have approximately 302% of the affinity of estradiol for ERα and 234% for ERβ. wikipedia.orgiiab.me This indicates a preferential, though not exclusive, interaction with the ERα subtype. The EC50 values, which represent the concentration required to elicit half-maximal response, are reported to be 0.07 nM for ERα and 0.175 nM for ERβ, further highlighting its potent interaction with both receptors. selleck.co.jp

The differential binding affinities for ERα and ERβ are significant as these two receptor subtypes can mediate different physiological responses. The specific binding profile of hexestrol contributes to its particular spectrum of estrogenic activity.

The binding of a ligand, such as hexestrol, to an estrogen receptor induces a conformational change in the receptor protein. This alteration is a crucial step in the mechanism of estrogen action, transforming the receptor into a transcriptionally active state. nih.gov This conformational shift is not a simple on-off switch but rather a nuanced process that can vary depending on the specific ligand bound. nih.govelifesciences.org

Upon agonist binding, the ligand-binding domain (LBD) of the ER undergoes a significant structural rearrangement. embopress.org This change in conformation is essential for subsequent molecular events, including the dissociation from chaperone proteins, dimerization, and interaction with other proteins. elifesciences.org Studies have shown that both agonists and antagonists induce distinct conformational changes in the ER, particularly affecting the C-terminus of the LBD, known as helix 12, and the F domain. embopress.orgembopress.org The specific conformation adopted by the receptor-ligand complex dictates its ability to interact with co-regulatory proteins and modulate gene expression. nih.gov

The high-affinity binding of hexestrol to the estrogen receptor is mediated by specific interactions with amino acid residues within the receptor's ligand-binding pocket. Research has identified several key residues that are crucial for this recognition. sci-hub.se

Alanine scanning mutagenesis studies have revealed that while some amino acid residues are important for binding a range of estrogens, others are more specific to the structure of the ligand. sci-hub.se For hexestrol, which lacks the B and C rings of steroidal estrogens, certain residues play a more prominent role. For instance, a mutation at His524 has a more significant impact on hexestrol-induced activation compared to its effect on estradiol. sci-hub.se In contrast, a mutation at Gly521, which significantly affects estradiol binding, has minimal effect on the transcriptional activation induced by hexestrol. sci-hub.se This suggests that hexestrol fits into the ligand-binding pocket differently than estradiol, interacting with a distinct set of amino acids. sci-hub.se The leucine (B10760876) residue at position 525 has been identified as a critical contact point for a variety of estrogenic ligands, including hexestrol. sci-hub.se

Ligand-Induced Conformational Changes in Estrogen Receptors

Estrogen Response Element (ERE) Modulation and Transcriptional Activation

Upon binding to hexestrol, the estrogen receptor undergoes a conformational change that facilitates its binding to specific DNA sequences known as Estrogen Response Elements (EREs). drugbank.comresearchgate.net EREs are located in the promoter regions of estrogen-target genes. researchgate.net The binding of the hexestrol-ER complex to EREs is a pivotal event that initiates the process of transcriptional activation. nih.gov

This interaction with EREs allows the receptor to either activate or suppress the transcription of downstream genes in a manner that is specific to the cell type and the promoter context. sci-hub.se The activated receptor complex can directly bind to EREs or indirectly influence gene expression by interacting with other transcription factors like AP-1 and SP-1. researchgate.net

Co-regulatory Protein Recruitment and Gene Regulatory Networks

The transcriptional activity of the estrogen receptor is not solely dependent on its binding to EREs. The hexestrol-bound ER complex also serves as a docking site for a variety of co-regulatory proteins, including co-activators and co-repressors. nih.govnih.gov The recruitment of these proteins is a critical step in modulating the expression of target genes and establishing complex gene regulatory networks. nih.gov

The specific conformation induced by hexestrol binding determines which co-regulatory proteins are recruited. researchgate.net Structurally diverse estrogens can lead to differential recruitment of these proteins, which may explain their varied biological effects. nih.gov For example, different ligands can drive the recruitment of different members of the steroid receptor coactivator (SRC) family. nih.gov These co-regulators can possess enzymatic activities, such as histone acetyltransferase activity, which modify chromatin structure and facilitate gene transcription. nih.gov The interplay between the ligand-activated ER and various co-regulatory proteins ultimately dictates the cellular response to hexestrol.

Influence on Global RNA and Protein Synthesis Pathways

The activation of estrogen receptors by ligands like hexestrol initiates a cascade of events that ultimately leads to changes in global RNA and protein synthesis. uni-konstanz.de By modulating the transcription of a wide array of target genes, the hexestrol-ER complex can significantly alter the cellular proteome and transcriptome.

The estrogen signaling pathway, which is initiated by the binding of an estrogen to its receptor, can proceed through both nuclear and membrane-initiated pathways. genome.jp The classical nuclear pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to EREs and regulates gene expression. genome.jp This leads to the synthesis of new messenger RNAs (mRNAs) and, subsequently, new proteins that are involved in a variety of cellular processes, including cell growth. uni-konstanz.denih.gov Non-steroidal estrogens are known to have pronounced effects on liver protein synthesis.

Biochemical Pathways and Cellular Interactions Modulated by Hexestrol

Modulation of DNA Synthesis Processes

Hexestrol (B1673224) has been shown to modulate DNA synthesis, primarily in the context of DNA damage and repair. Research indicates that hexestrol can induce unscheduled DNA synthesis (UDS), a process that involves the synthesis of DNA outside of the normal S-phase of the cell cycle. This form of DNA synthesis is a key component of the DNA excision repair pathway.

In studies using Syrian hamster embryo cells, hexestrol was found to induce UDS, but only in the presence of an external metabolic activation system nih.gov. This finding suggests that metabolic conversion of hexestrol to a more reactive intermediate is necessary to cause the level of DNA damage that triggers this repair synthesis pathway. The induction of UDS points to a genotoxic potential, where the cell attempts to repair the chemically-induced lesions in its DNA. This process, if overwhelmed or inaccurate, can lead to mutations. Further research has demonstrated that exposure to hexestrol leads to increased DNA damage, which consequently necessitates and stimulates DNA repair synthesis processes drugbank.comnih.gov.

Formation of DNA Adducts and Mechanistic Implications for DNA Damage

A primary mechanism through which hexestrol induces DNA damage is the formation of DNA adducts—segments of DNA that are covalently bonded to a chemical. This process is initiated by the metabolic activation of hexestrol.

The carcinogenic nature of hexestrol is linked to its metabolic conversion into electrophilic intermediates that can react with DNA researchgate.netdntb.gov.ua. The principal metabolic pathway involves the hydroxylation of hexestrol to form its catechol metabolite, 3'-hydroxyhexestrol (B1218120) (3'-OH-HES) researchgate.netdntb.gov.ua. This catechol can then be oxidized by enzymes such as peroxidases and cytochrome P450 to form the highly reactive 3',4'-hexestrol quinone (HES-3',4'-Q) researchgate.netdntb.gov.uasci-hub.se.

This quinone is the ultimate electrophile that reacts with the purine (B94841) bases of DNA, particularly guanine (B1146940) and adenine, to form adducts researchgate.netsci-hub.senih.gov. The reaction with deoxyguanosine results in the formation of the depurinating adduct 3'-OH-HES-6'(α, β)-N7Gua researchgate.net. These adducts are termed "depurinating" because they destabilize the glycosidic bond between the purine base and the deoxyribose sugar, leading to the loss of the base and the creation of an apurinic (AP) site in the DNA strand sci-hub.se. Such AP sites are mutagenic if not properly repaired and are considered a critical event in the initiation of cancer by hexestrol researchgate.net.

Research has quantified the formation of these adducts in various enzymatic systems, demonstrating the biochemical plausibility of this mechanism.

Table 1: Formation of the Depurinating Adduct 3'-OH-HES-6'(α, β)-N7Gua in various in-vitro systems

Data derived from experiments reacting 3'-OH-HES with DNA in the presence of activating enzymes.

| Activating System | Level of Adduct Formation (μmol/mol of DNA-P) | Reference |

|---|---|---|

| Horseradish Peroxidase | 65 | researchgate.net |

| Lactoperoxidase | 41 | researchgate.net |

| Rat Liver Microsomes | 11 | researchgate.net |

Interference with Cellular Energy Metabolism in Prokaryotic Systems

Beyond its effects on eukaryotic cells, hexestrol has been shown to possess antibacterial properties by interfering with fundamental bioenergetic processes in prokaryotes. Studies focusing on Staphylococcus aureus, including methicillin-resistant strains (MRSA), have demonstrated that hexestrol directly disrupts cellular energy metabolism researchgate.net.

The mechanism of this interference involves the inhibition of key components of energy production. Research has shown that hexestrol's antibacterial action is linked to its ability to interfere with ATP synthesis and ATPase activity researchgate.net. By disrupting these central processes, hexestrol compromises the bacterium's ability to power cellular functions, leading to growth inhibition. This mode of action also explains the observed synergistic effect of hexestrol with certain antibiotics, such as aminoglycosides, against MRSA researchgate.net.

Furthermore, some studies on bisphenolic compounds, a class to which hexestrol belongs, suggest a membrane-targeting mechanism of action against bacteria like Bacillus cereus acs.orgnih.gov. By disrupting the bacterial membrane, these compounds can interfere with the proton motive force, a critical component of energy transduction in prokaryotes. The related compound, diethylstilbestrol (B1670540), has also been shown to diminish the production of various energy-dependent extracellular toxins and enzymes by Staphylococcus aureus.

Perturbation of Intracellular Calcium Homeostasis

Hexestrol can significantly disrupt the delicate balance of intracellular calcium (Ca²⁺), a critical second messenger involved in a multitude of cellular processes. Studies in mammalian oocytes have revealed that exposure to hexestrol leads to a marked increase in the concentration of cytosolic Ca²⁺ drugbank.comnih.gov.

This disruption of calcium homeostasis is often linked to mitochondrial dysfunction, as mitochondria play a key role in buffering intracellular calcium levels. Hexestrol-induced mitochondrial impairment can lead to the release of stored calcium into the cytoplasm drugbank.com. The elevated intracellular Ca²⁺ levels can, in turn, trigger a cascade of downstream events, including the generation of reactive oxygen species (ROS), which contributes to further cellular damage, including DNA damage and the initiation of apoptosis drugbank.com.

The effect of hexestrol on intracellular calcium has been quantified using fluorescent probes, showing a statistically significant increase in Ca²⁺ levels upon exposure.

Table 2: Effect of Hexestrol on Intracellular Calcium Levels in Mouse Oocytes

Fluorescence intensity is a relative measure of intracellular Ca²⁺ concentration.

| Treatment Group | Relative Fluorescence Intensity of Ca²⁺ (Arbitrary Units) | Reference |

|---|---|---|

| Control | ~1.0 | drugbank.com |

| Hexestrol-Exposed | Significantly increased (P < 0.001) | drugbank.com |

Synthetic Strategies and Derivative Design in Hexestrol Research

Synthesis of Hexestrol (B1673224) Esters for Research Applications

The synthesis of hexestrol esters is a key strategy for creating compounds with tailored properties for research. By modifying the phenolic hydroxyl groups of hexestrol, researchers can develop derivatives suitable for various applications, including their use as potential affinity labels or as agents for studying estrogenic activity.

Several synthetic routes have been explored to create a range of hexestrol esters and ethers. For instance, a series of chemically reactive derivatives, including those with halo ketone, halohydrin, or epoxide functions, have been synthesized to serve as potential affinity labels for the estrogen receptor. nih.gov The synthesis process often involves attaching different chemical moieties to one or both of the phenolic groups of the hexestrol molecule. nih.gov For example, novel derivatives have been created by attaching sulphonic esters and nitrogen mustard functions through various chains to a single phenolic group of hexestrol. nih.gov Another approach involves the stereoselective synthesis of hexadeuterated hexestrol, which includes a catalytic hydrogenation step followed by demethylation to yield the final product.

Furthermore, side-chain functionalized estrogens based on the hexestrol structure have been prepared, resulting in a variety of derivatives including amides, diazo ketones, esters, alcohols, ketones, and halogenated compounds. nih.gov These synthetic efforts provide a library of compounds essential for probing the estrogen receptor.

Development of Chemically Reactive Derivatives for Research Probes

The development of chemically reactive hexestrol derivatives is fundamental for creating research probes that can covalently bind to the estrogen receptor. These probes, often equipped with alkylating or photosensitive groups, are invaluable tools for mapping the receptor's binding site and understanding its mechanism of action.

A range of hexestrol derivatives bearing alkylating functions has been synthesized to act as potential affinity labels for the ER. nih.gov These derivatives include hexestrol ethers with functionalities like halo ketones, halohydrins, or epoxides, as well as 4-substituted deoxyhexestrols with groups such as halo ketones and benzyl (B1604629) halides. nih.gov

The alkylating activity of these electrophilic derivatives has been quantitatively assessed. A common method involves using the colorimetric reagent nitrobenzylpyridine to measure reactivity. nih.gov Studies have shown that the nature of the halogen substituent significantly impacts reactivity, with bromo derivatives being considerably more reactive than their chloro counterparts. nih.gov These reactive compounds have demonstrated the ability to effectively inactivate the estrogen receptor, with studies showing significant inactivation (24-70%) within a short period at 25°C. nih.gov The high reactivity of these compounds towards the ER suggests their utility as affinity-labeling agents. nih.gov

| Derivative Type | Functional Group Examples | Key Reactivity Finding | Reference |

|---|---|---|---|

| Hexestrol Ethers | Halo ketone, Halohydrin, Epoxide | Act as effective inactivators of the estrogen receptor. | nih.gov |

| 4-Substituted Deoxyhexestrols | Halo ketone, Benzyl halide | Bromo derivatives are significantly more reactive than chloro derivatives. | nih.gov |

Photosensitive derivatives of hexestrol represent another important class of research probes for affinity labeling. These compounds can be activated by light to form a covalent bond with the estrogen receptor, allowing for precise identification of binding site components.

Key photosensitive derivatives that have been synthesized include hexestrol diazoketopropyl ether and hexestrol azide (B81097). nih.govscispace.com These compounds have been prepared in radiolabeled form with high specific activities (50-100 Ci/mmol) and purities (>95%), making them suitable for sensitive biochemical assays. nih.govscispace.com

The photochemical behavior of these derivatives has been studied in solution. nih.gov For example, irradiation of [3H]hexestrol diazoketopropyl ether in an aqueous medium leads to the formation of free hexestrol, while photolysis of hexestrol azide produces the corresponding amine in low yields. nih.gov When tested for their ability to inactivate the estrogen receptor, photosensitive derivatives like 4-azidodeoxyhexestrol have been found to be efficient, with one study reporting 49% receptor inactivation. nih.gov The design and synthesis of these photoaffinity labels are critical for advancing our understanding of estrogen receptor interactions. acs.org

| Photosensitive Derivative | Key Feature | Photochemical Behavior Highlight | Receptor Inactivation Efficiency | Reference |

|---|---|---|---|---|

| Hexestrol diazoketopropyl ether | Synthesized in radiolabeled form | Irradiation in aqueous medium yields free hexestrol (52%). | N/A | nih.gov |

| Hexestrol azide | Synthesized in radiolabeled form | Photolysis yields the corresponding amine in low yield. | N/A | nih.gov |

| 4-Azidodeoxyhexestrol | Considered a photosensitive derivative | N/A | Appears to be the most efficient receptor inactivator (49%). | nih.gov |

Assessment of Alkylating Functionality and Reactivity Profiles

Structure-Activity Relationship (SAR) Studies for Estrogen Receptor Ligands

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of hexestrol and its derivatives influences their binding affinity for the estrogen receptor. These studies provide insights that guide the design of new ligands with desired properties.

Analysis of the binding affinity of various side-chain functionalized hexestrol derivatives has revealed that steric size, hydrophobicity, and the hydrogen bond accepting character of the substituents are important factors. nih.gov For hexestrol derivatives, the estrogen receptor binding affinity has been found to be significantly related to the van der Waals volume of the substituents and the Hammett constant sigma. nih.gov This suggests that substituents can create steric effects that influence the drug-receptor interaction and that electron-donating groups can enhance activity. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have been employed to further examine these relationships. researchgate.net In one study, neural networks were used to predict the relative binding affinity of 4-substituted deoxyhexestrol derivatives, using molecular parameters such as ClogP (a measure of hydrophobicity), molar refractivity (MR), and electronic constants (sigma and sigma-). researchgate.net The results indicated that hydrophobicity was a particularly relevant descriptor for molecular binding. researchgate.net

Interestingly, a comparison between norhexestrol and hexestrol derivatives showed that, in general, the norhexestrols exhibit significantly higher receptor binding affinities, making them a promising series for developing functional probes for the ER. nih.gov These SAR studies underscore the importance of subtle structural modifications in determining the biological activity of estrogenic compounds.

Advanced Research Methodologies and Analytical Techniques for Hexestrol Investigation

In Vitro Receptor Binding Assays for Ligand Affinity and Receptor Inactivation

In vitro receptor binding assays are fundamental in determining the affinity of hexestrol (B1673224) and its derivatives for estrogen receptors (ERs). These competitive binding assays typically utilize a radiolabeled form of estradiol (B170435) to measure how effectively a test compound competes for binding to ERα and ERβ. researchgate.net

Published data indicates that hexestrol exhibits a high affinity for both estrogen receptor subtypes. iiab.me Specifically, hexestrol has been reported to have approximately 302% and 234% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org This high affinity is comparable to or even slightly greater than that of estradiol itself. wikipedia.org Along with diethylstilbestrol (B1670540), hexestrol is considered one of the most potent estrogens known. wikipedia.org

The results from these assays are crucial for understanding the initial step in the mechanism of action of hexestrol, which involves binding to and activating estrogen receptors. iiab.me The high binding affinity explains its potent estrogenic effects observed in various biological systems. wikipedia.org

| Compound | Receptor | Relative Binding Affinity (RBA) compared to Estradiol (%) | Reference |

|---|---|---|---|

| Hexestrol | ERα | ~302% | wikipedia.org |

| Hexestrol | ERβ | ~234% | wikipedia.org |

Molecular Docking and Computational Modeling for Ligand-Receptor Interactions

Molecular docking and computational modeling are powerful in silico tools used to predict and analyze the binding interactions between ligands like hexestrol and their receptors at a molecular level. nih.gov These methods complement experimental data by providing insights into the specific binding modes and the key amino acid residues involved in the interaction. nih.gov

For estrogenic compounds, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are employed to understand the binding to human estrogen receptors. nih.gov Molecular dynamics (MD) simulations can further elucidate the dynamic nature of the ligand-receptor complex and calculate binding free energies. nih.gov These computational studies have been instrumental in understanding the structure-activity relationships of various estrogenic compounds. nih.govnih.gov

In the context of hexestrol, modeling studies can predict its orientation within the ligand-binding pocket of ERα and ERβ, identifying potential hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net For instance, recent research on the Lassa virus glycoprotein (B1211001) (LASVGP) utilized molecular modeling and docking to predict a potential binding site for hexestrol, suggesting a direct interaction. asm.orgnih.gov

Gene Expression Analysis Techniques (e.g., RT-qPCR)

Gene expression analysis techniques, such as Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), are employed to quantify changes in messenger RNA (mRNA) levels of specific genes in response to treatment with a compound like hexestrol. uni-konstanz.de This allows researchers to understand the downstream effects of receptor activation. nih.gov

As an estrogen receptor agonist, hexestrol is expected to modulate the expression of estrogen-responsive genes. drugbank.com The binding of the hexestrol-ER complex to estrogen response elements (EREs) in the promoter regions of target genes initiates changes in gene transcription. nih.gov Studies on other estrogens have shown that they can regulate the expression of genes involved in a variety of physiological processes, including cell proliferation and differentiation. drugbank.comgenome.jp

For example, in studies of other estrogenic compounds, RT-qPCR has been used to measure the expression of well-known estrogen target genes. nih.gov This type of analysis provides crucial information on the functional consequences of hexestrol's interaction with its receptors. uni-konstanz.de

Cell-Based Assays for Studying Biological Activity

Cell-based assays are indispensable for investigating the biological activity of hexestrol diphosphate (B83284) in a cellular context. nih.gov These assays can measure a wide range of cellular responses, including cell proliferation, cytotoxicity, and specific signaling pathway activation. asm.orgnih.gov

One common approach involves using cell lines that are responsive to estrogens, such as breast cancer cell lines, to study the effects of hexestrol on cell growth and viability. sci-hub.se For example, transient cotransfection experiments in the ER-negative breast cancer cell line MDA-MB-231 have been used to assess the transcriptional activity induced by hexestrol. sci-hub.se

Recent studies have also repurposed hexestrol to investigate its effects on other biological systems. For instance, its antiviral activity against Lassa virus was evaluated using pseudotyped vesicular stomatitis virus (VSV) in Vero cells, where the infection rate was quantified by the expression of green fluorescent protein (GFP). asm.orgnih.gov In another study, the antibacterial and antibiofilm efficacy of hexestrol against methicillin-resistant Staphylococcus aureus (MRSA) was assessed by determining its minimum inhibitory concentrations (MICs). researchgate.net

| Assay Type | Cell Line/System | Measured Endpoint | Finding | Reference |

|---|---|---|---|---|

| Transcriptional Activation | MDA-MB-231 | CAT reporter gene activity | Hexestrol fully induced transactivation to near estradiol-induced levels. | sci-hub.se |

| Antiviral Activity | Vero cells | Inhibition of VSV-LASVGP replication (IC₅₀) | IC₅₀ of 0.63 µM. | asm.org |

| Cytotoxicity | Vero cells | Cell viability (CC₅₀) | CC₅₀ of 49.6 µM. | asm.org |

| Antibacterial Activity | MRSA strains | Minimum Inhibitory Concentration (MIC) | MIC of 16 µg/mL. | researchgate.net |

Advanced Spectroscopic and Chromatographic Techniques for Compound Analysis

Advanced analytical techniques are essential for the identification, quantification, and analysis of hexestrol diphosphate and its metabolites in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the separation and determination of hexestrol and related compounds. medkoo.comnih.gov

Coupling these chromatographic methods with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for detecting trace amounts of these substances. medkoo.comrsc.org For example, a method using packed-fiber solid-phase extraction coupled with HPLC-tandem mass spectrometry has been developed for the determination of diethylstilbestrol, hexestrol, and dienestrol (B18971) residues in milk products. medkoo.com Another method utilized Nylon 6 nanofibers for solid-phase extraction followed by liquid chromatography-mass spectrometry for the analysis of these estrogens in environmental water. rsc.org

Gas chromatography-mass spectrometry has also been employed for the analysis of derivatized forms of these compounds in biological samples. capes.gov.br These analytical methods are crucial for pharmacokinetic studies, residue analysis in food products, and environmental monitoring. nih.govrsc.orgtandfonline.com

Microscopic and Imaging Techniques for Visualizing Cellular Processes and Organelle Dynamics

Microscopic and imaging techniques, particularly confocal microscopy, are vital for visualizing the subcellular effects of compounds like hexestrol. nih.govfrontiersin.org These methods allow for the detailed examination of changes in cellular morphology, protein localization, and organelle dynamics. nih.govnih.gov

For instance, immunofluorescence staining followed by confocal microscopy can be used to observe the distribution of specific proteins within cells. nih.gov Studies on hexestrol have used this approach to investigate its impact on mitochondrial distribution and spindle assembly in oocytes. nih.gov In one study, hexestrol exposure was shown to induce a homogeneous distribution of mitochondria in the cytoplasm of oocytes, as visualized by MitoTracker staining and confocal microscopy. nih.gov

Fluorescence microscopy is also used in cell-based assays to visualize outcomes such as syncytium formation in viral fusion assays or the expression of fluorescent reporter proteins. asm.orgnih.gov These imaging techniques provide qualitative and quantitative data on how hexestrol affects cellular structures and processes at a microscopic level. nih.govnih.gov

Future Research Directions and Conceptual Frameworks

Elucidating Novel Molecular Targets and Unexplored Biochemical Pathways

While Hexestrol (B1673224) diphosphate (B83284) is primarily recognized for its role as a prodrug of the estrogen receptor agonist, hexestrol, emerging research indicates that its biological activities may extend beyond this classical pathway. Future investigations are conceptually framed to explore these non-canonical interactions, potentially unveiling new therapeutic applications.

A significant area of future research involves exploring the antiviral properties of hexestrol, the active form of hexestrol diphosphate. Recent studies have identified hexestrol as a novel inhibitor of Lassa virus (LASV) entry. nih.gov Research demonstrated that hexestrol inhibits the membrane fusion step during viral entry, a mechanism that appears to be independent of the estrogen receptor. nih.gov A key finding was the identification of a resistance-conferring mutation in the LASV glycoprotein (B1211001) (GP), specifically at the phenylalanine residue at position 446 (F446), which is located in the transmembrane region. nih.gov This suggests that the transmembrane region of the LASV GP is a potential target for hexestrol and highlights the importance of this region for developing anti-LASV drugs. nih.gov Future work should focus on elucidating the precise molecular interactions between hexestrol (and by extension, its diphosphate prodrug) and the viral glycoprotein to optimize its antiviral activity.

Another promising, yet underexplored, molecular target is the SAMHD1 (SAM domain and HD domain-containing protein 1), a dNTP triphosphohydrolase. nih.gov Hexestrol has been identified as an inhibitor of SAMHD1's catalytic activity. nih.gov This enzyme plays a crucial role in cellular nucleotide metabolism and has implications for autoimmune diseases and cancer. Therefore, future research should aim to characterize the mechanism of SAMHD1 inhibition by this compound's active metabolite and explore its potential as a modulator of cellular dNTP pools.

These findings strongly suggest that the bio-repertoire of this compound is not limited to its estrogenic effects. A conceptual shift is required to view it as a scaffold that could be optimized for novel targets. Future biochemical pathway analysis should therefore include virology and nucleotide metabolism, moving beyond its established role in endocrinology.

Advanced Structure-Activity Relationship Investigations for Highly Selective Modulators

The development of highly selective modulators based on the hexestrol scaffold necessitates advanced structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) investigations. mpbou.edu.inlouisville.edu Past studies on hexestrol derivatives have already established a foundational understanding of the structural requirements for estrogen receptor (ER) binding. For instance, a QSAR study found that the ER binding affinity of hexestrol derivatives is significantly related to the van der Waals volume of substituents and the Hammett constant sigma, suggesting that steric effects and the electron-donating capability of substituents are crucial for drug-receptor interaction. nih.gov

Future SAR studies should aim for a more nuanced understanding to develop selective modulators for different ER subtypes (ERα and ERβ) or even for the novel targets identified, such as the LASV glycoprotein or SAMHD1. nih.govnih.gov This involves synthesizing and testing a new generation of this compound analogs with systematic modifications.

Key areas for future SAR investigations include:

Stereochemistry: Hexestrol possesses two chiral centers. A thorough investigation into the stereoisomers and their differential binding and activity at various targets is warranted.

Substituent Effects: Building on previous QSAR findings, a broader range of substituents should be explored on the phenolic rings to fine-tune electronic and steric properties for enhanced selectivity. nih.gov

"Fixed Ring" Analogs: To overcome potential metabolic instability or isomerization, creating conformationally restricted or "fixed ring" analogs of hexestrol could lead to compounds with improved selectivity and pharmacokinetic profiles, a strategy that has been successful for other selective estrogen receptor modulators (SERMs). nih.gov

The goal is to move beyond simply optimizing estrogenic activity and toward designing molecules with tailored activity profiles. For example, it might be possible to design an analog that retains antiviral activity while minimizing or eliminating ER-mediated effects, thereby creating a more targeted therapeutic agent.

Innovations in Prodrug Design for Spatiotemporally Controlled Release in Biological Systems

This compound is itself a phosphate (B84403) ester prodrug, designed to increase water solubility for administration. wikipedia.orgvietnamjournal.ru The phosphate groups are cleaved by alkaline phosphatases, which are abundant in the body, to release the active hexestrol molecule. vietnamjournal.rumdpi.com While this is an effective strategy, modern prodrug design offers more sophisticated approaches for achieving spatiotemporally controlled drug release, enhancing therapeutic efficacy and minimizing off-target effects. ewadirect.com

Future research should explore advanced prodrug strategies for hexestrol, moving beyond simple phosphate esters. The phosphate prodrug approach is a well-established method to improve the bioavailability of drugs with low water solubility. vietnamjournal.ru The attachment of a phosphoric acid moiety can significantly increase aqueous solubility, which is crucial for achieving the desired therapeutic response. vietnamjournal.ru

Innovations could include:

Enzyme-Activated Prodrugs: Designing prodrugs that are activated by enzymes specifically overexpressed in target tissues (e.g., certain proteases in tumors or viral enzymes). ewadirect.com This would concentrate the active hexestrol at the site of action.

pH-Sensitive Prodrugs: Utilizing linkers that are stable at physiological pH (7.4) but are cleaved in the acidic microenvironments of tumors or endosomes. ewadirect.com This strategy allows for targeted drug release within specific cellular compartments or tissues.

Nanocarrier Conjugation: Attaching hexestrol to nanoparticles or polymers. researchgate.net This can alter the pharmacokinetic profile, prolong circulation time, and achieve passive or active targeting to specific sites. For instance, polyketal-based polyprodrugs have been used for the controlled release of various phenolic compounds, including diethylstilbestrol (B1670540) and hexestrol. researchgate.net

Novel Linkers: Investigating different chemical linkers, such as esters and carbamates, which can be cleaved by various esterases in the body. mdpi.comnih.govnih.gov The rate of cleavage can be tuned by modifying the linker's structure, allowing for controlled release over a desired period. nih.gov

These advanced prodrug designs could transform this compound from a systemically delivered agent into a highly targeted therapeutic, capable of precise action in specific biological systems.

Table 1: Conceptual Prodrug Strategies for Hexestrol

| Prodrug Strategy | Activation Mechanism | Potential Advantage | Reference |

|---|---|---|---|

| Phosphate Esters (Current) | Alkaline Phosphatases | Improved water solubility for administration. | vietnamjournal.ru |

| Enzyme-Specific Linkers | Targeted enzymes (e.g., tumor-specific proteases) | Site-specific release, reduced systemic exposure. | ewadirect.com |

| pH-Sensitive Linkers | Low pH environment (e.g., tumors, endosomes) | Targeted release in acidic tissues/organelles. | ewadirect.com |

| Polymer/Nanoparticle Conjugates | Degradation or cleavage from a carrier | Altered pharmacokinetics and tissue distribution. | researchgate.net |

Development of Novel Methodologies for Comprehensive Compound Characterization and Biological Assessment

To support the exploration of novel targets and advanced drug delivery systems for this compound, it is imperative to develop and implement new methodologies for its comprehensive characterization and biological assessment.

For chemical characterization, while standard techniques like High-Performance Liquid Chromatography (HPLC) are useful, more advanced and sensitive methods are needed to quantify this compound and its metabolites in complex biological matrices. acs.orgresearchgate.net Future research should focus on optimizing techniques such as:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a preferred method for estrogen analysis due to its high sensitivity and specificity, allowing for the detection of very low concentrations in samples like serum and environmental water. acs.orgresearchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high selectivity and low limits of detection, making it a robust option for routine analysis. researchgate.net

Electrochemical Immunosensors: These novel platforms combine the specificity of antibodies with the sensitivity of electrochemical detection, offering a rapid, convenient, and low-cost alternative for screening phenolic estrogens like hexestrol. rsc.org

For biological assessment, the development of novel assays is crucial to screen for activity at both established and newly identified targets. Future efforts should include:

High-Throughput Screening (HTS) Assays: Utilizing a suite of in vitro assays to rapidly profile the activity of this compound and its analogs across multiple biochemical pathways, such as the 18-assay panel used by the EPA's ToxCast program to evaluate estrogen receptor pathway activity.

Molecularly Imprinted Polymers (MIPs): These synthetic "artificial receptors" can be designed to selectively bind hexestrol, providing a tool for screening and separation that could complement or replace biological receptors in certain assays. researchgate.net

Direct Catalytic Assays: For novel targets like SAMHD1, direct and scalable assays, such as those using a colorimetric phosphodiester substrate, are needed to facilitate the screening of compound libraries and support SAR studies. nih.gov

Table 2: Advanced Analytical and Biological Assessment Methods

| Methodology Type | Specific Technique | Application for this compound Research | Reference |

|---|---|---|---|

| Chemical Characterization | LC-MS/MS | Highly sensitive and specific quantification in biological fluids. | acs.org |

| GC-MS/MS | Selective and robust analysis for routine detection. | researchgate.net | |

| Electrochemical Immunosensor | Rapid, low-cost screening and detection. | rsc.org | |

| Biological Assessment | High-Throughput Screening (HTS) | Broad profiling of activity across multiple biological pathways. | |

| Molecularly Imprinted Polymers (MIPs) | Development of artificial receptors for screening and analysis. | researchgate.net | |

| Direct Enzymatic Assays | Specific activity measurement against novel targets like SAMHD1. | nih.gov |

By embracing these advanced analytical and biological methodologies, researchers can build a more complete and nuanced understanding of this compound's mechanism of action, paving the way for the rational design of new, highly effective, and selective therapeutic agents.

Q & A

Q. What is the molecular mechanism by which hexestrol diphosphate inhibits microtubule polymerization?

this compound acts as a synthetic estrogen receptor agonist and microtubule polymerization inhibitor. Its mechanism involves binding to tubulin subunits, disrupting microtubule dynamics, and inducing mitotic arrest. This leads to chromosomal missegregation, aneuploidy, and DNA damage in vitro. Researchers can validate this using tubulin polymerization assays and immunofluorescence microscopy to visualize microtubule disassembly .

Q. How does this compound interact with estrogen receptor (ER) signaling pathways?

this compound binds competitively to ER-α and ER-β, mimicking endogenous estrogen. Methodologically, receptor affinity can be quantified via competitive radioligand binding assays (e.g., using tritiated estradiol) and transcriptional activation studies using ER-responsive luciferase reporter cell lines. Cross-talk with co-activators like SRC-1 should also be assessed via co-immunoprecipitation .

Q. What analytical techniques are recommended for characterizing this compound’s chemical stability?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 280 nm) is standard for purity assessment. Mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation. Stability studies under varying pH and temperature conditions should follow ICH guidelines .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s carcinogenic vs. antineoplastic effects?

Contradictions arise from dose-dependent biphasic effects: low doses may promote ER-driven proliferation, while high doses induce mitotic catastrophe. Experimental design should include:

- Dose-response curves across cancer cell lines (e.g., MCF-7, PC-3).

- In vivo xenograft models with pharmacokinetic monitoring.

- Transcriptomic profiling (RNA-seq) to identify threshold-dependent pathways .

Q. What in vitro and in vivo models are optimal for studying this compound’s organ-specific toxicity?

- In vitro: Primary hepatocyte cultures for hepatic metabolism studies; renal proximal tubule cells for nephrotoxicity screening.

- In vivo: Rodent models with repeated dosing (14–28 days) and histopathological analysis of liver, kidneys, and reproductive organs. Toxicity biomarkers (e.g., ALT, creatinine) should be paired with tissue-specific ER expression profiling .

Q. How can researchers differentiate this compound’s effects from structurally related compounds (e.g., diethylstilbestrol diphosphate)?

Comparative studies should employ:

Q. What methodological considerations are critical for designing pharmacokinetic studies of this compound?

Key factors include:

- Bioanalytical validation: Use LC-MS/MS for plasma and tissue quantification, ensuring sensitivity to ng/mL levels.

- Tissue distribution: Radiolabeled this compound (e.g., ³H or ¹⁴C) for autoradiography.

- Metabolite identification: Incubate with human liver microsomes and recombinant CYP450 enzymes .

Experimental Design & Data Analysis

Q. How should researchers address batch-to-batch variability in this compound samples?

Implement strict quality control (QC) protocols:

- Certificate of Analysis (CoA) verification for purity (>98% by HPLC).

- Biological activity normalization using tubulin polymerization IC₅₀ values.

- Collaborative trials with independent labs to validate reproducibility .

Q. What statistical frameworks are appropriate for analyzing dose-dependent mitotic arrest data?

Use nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀ values. For time-course studies, mixed-effects models or ANOVA with post hoc tests (e.g., Tukey’s) are recommended. Include replication (n ≥ 3) and power analysis to ensure robustness .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.